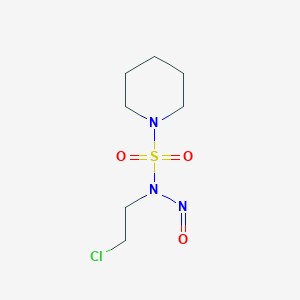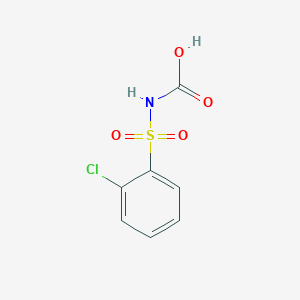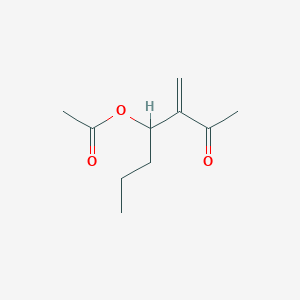
2-Heptanone, 4-(acetyloxy)-3-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Heptanone, 4-(acetyloxy)-3-methylene- is a chemical compound with a unique structure that includes a heptanone backbone with an acetyloxy and methylene group attached This compound is part of the broader family of ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 4-(acetyloxy)-3-methylene- can be achieved through several methods. One common approach involves the acylation of 2-heptanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the acetic anhydride acting as the acylating agent to introduce the acetyloxy group.
Industrial Production Methods
In an industrial setting, the production of 2-Heptanone, 4-(acetyloxy)-3-methylene- may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Heptanone, 4-(acetyloxy)-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or esters.
科学的研究の応用
2-Heptanone, 4-(acetyloxy)-3-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a local anesthetic.
Industry: Employed in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
The mechanism by which 2-Heptanone, 4-(acetyloxy)-3-methylene- exerts its effects involves its interaction with specific molecular targets. For example, as a local anesthetic, it may block voltage-gated sodium channels, preventing the initiation and propagation of nerve impulses. This action is similar to other local anesthetics like lidocaine, but with unique properties due to its specific structure.
類似化合物との比較
Similar Compounds
2-Heptanone: A simpler ketone with similar properties but lacking the acetyloxy and methylene groups.
4-Heptanone: Another ketone with a different substitution pattern.
Methyl n-amyl ketone: A related compound with a similar backbone but different functional groups.
Uniqueness
2-Heptanone, 4-(acetyloxy)-3-methylene- stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for research and industrial applications.
特性
CAS番号 |
169690-47-5 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC名 |
(3-methylidene-2-oxoheptan-4-yl) acetate |
InChI |
InChI=1S/C10H16O3/c1-5-6-10(13-9(4)12)7(2)8(3)11/h10H,2,5-6H2,1,3-4H3 |
InChIキー |
CENLJTMOTNVTOL-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=C)C(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


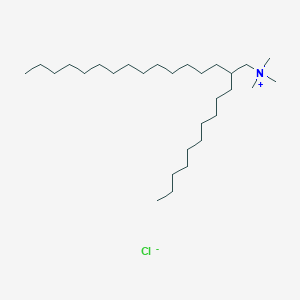
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
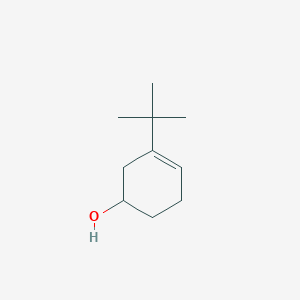
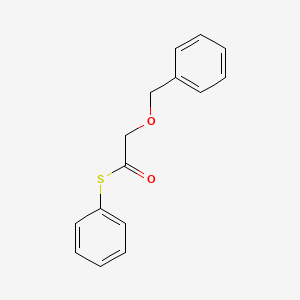
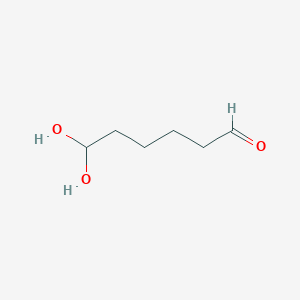
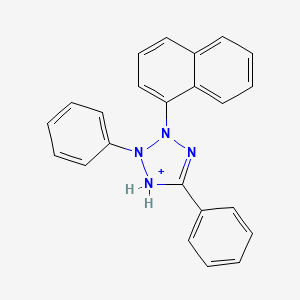
![{3,5-Bis[(4'-methyl[2,2'-bipyridin]-4-yl)methoxy]phenyl}methanol](/img/structure/B14269761.png)
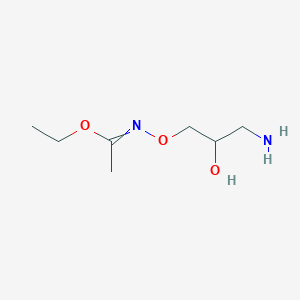
![2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid](/img/structure/B14269766.png)
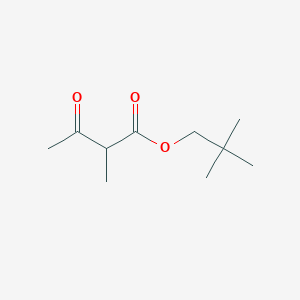
![Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B14269778.png)
![9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B14269780.png)
